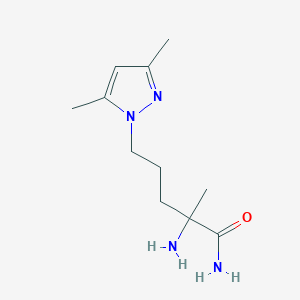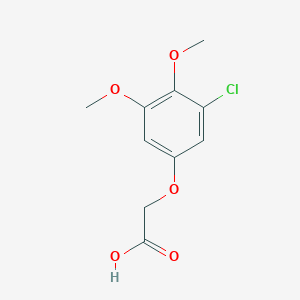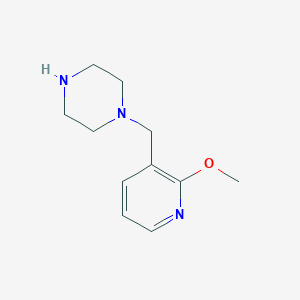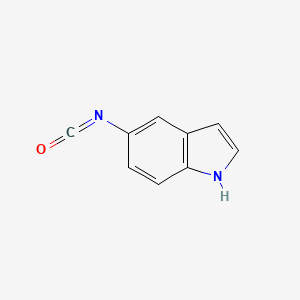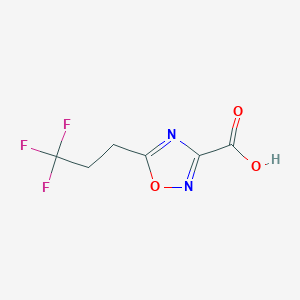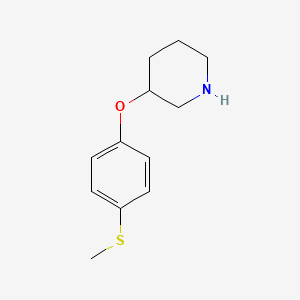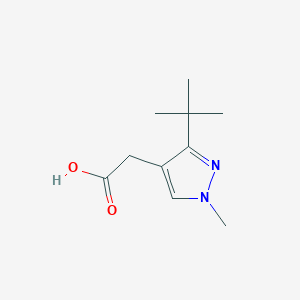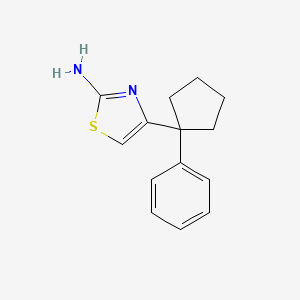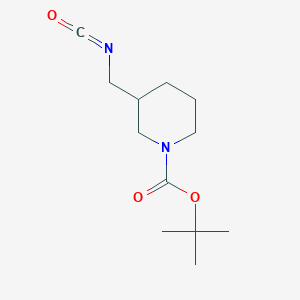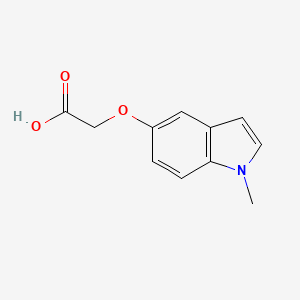![molecular formula C7H13NO2 B13530319 rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine is a chemical compound with the molecular formula C7H14N2O It is a bicyclic compound that contains both a morpholine and a pyran ring
Preparation Methods
The synthesis of rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a dihydropyran derivative in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce larger quantities of the compound efficiently.
Chemical Reactions Analysis
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the morpholine or pyran rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine can be compared with other similar compounds, such as:
- rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
- rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine These compounds share structural similarities but differ in the arrangement of their rings and functional groups. The uniqueness of this compound lies in its specific ring fusion and the presence of both morpholine and pyran rings, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(4aR,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-6-7(1)10-4-2-8-6/h6-8H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
BOLBQXJACOAUNB-RNFRBKRXSA-N |
Isomeric SMILES |
C1COC[C@@H]2[C@@H]1OCCN2 |
Canonical SMILES |
C1COCC2C1OCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl spiro[chromane-4,2'-oxirane]-3'-carboxylate](/img/structure/B13530242.png)
